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molecular formula C10H12N2 B8500687 2-Methylamino-2-phenyl-propionitrile

2-Methylamino-2-phenyl-propionitrile

Cat. No. B8500687
M. Wt: 160.22 g/mol
InChI Key: HETMXQGRMMXPDO-UHFFFAOYSA-N
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Patent
US08129423B2

Procedure details

A solution of 2-methylamino-2-phenyl-propionitrile (7.8 g) in toluene (60 mL) was cooled to −78° C. and DIBAL-H solution (104 mL of a 20% solution in toluene) was added drop wise under nitrogen. The reaction mixture was slowly warmed to room temperature and then left at stirring for 17 h. After completion, the reaction mixture was quenched with 30 mL methanol and then 100 mL water. All solvents were evaporated and crude material was taken into 50 mL of water and acidified to pH=1 with 1N HCl. The mixture was extracted with ethyl acetate and separated, and the aqueous layer was basified to pH=14 with 30% NaOH solution. The free diamine was extracted with dichloromethane, dried over sodium sulfate, filtered and concentrated to obtain the desired known N1-methyl-1-phenylethane-1,2-diamine (CAS 66308-14-3) (7.8 g) which was used in the next step without further purification.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)(C)[C:4]#[N:5].CC(C[AlH]CC(C)C)C>C1(C)C=CC=CC=1>[CH3:1][NH:2][CH:3]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH2:4][NH2:5]

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
CNC(C#N)(C)C1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
at stirring for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
After completion, the reaction mixture was quenched with 30 mL methanol
CUSTOM
Type
CUSTOM
Details
All solvents were evaporated
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
The free diamine was extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CNC(CN)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: CALCULATEDPERCENTYIELD 106.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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